

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride CAS number

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Compound of Interest

Compound Name: *Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride*

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An In-depth Technical Guide to **Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride** for Researchers and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, often abbreviated as $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$, is a coordination complex that has garnered significant attention in various scientific fields. It is particularly valued for its unique photophysical properties, most notably its strong luminescence that is subject to quenching by molecular oxygen.^[1] This characteristic makes it an invaluable tool for researchers, scientists, and drug development professionals. Its primary application is as a highly sensitive probe for the detection and quantification of oxygen in diverse environments, from chemical sensors to biological systems.^{[1][2][3]} This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in research and pharmaceutical development.

Chemical and Physical Properties

The fundamental properties of **Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride** are summarized in the table below. These data are essential for its proper handling, storage, and application in experimental setups.

Property	Value	Reference
CAS Number	36309-88-3	[1][4]
Synonyms	Ru(ddp), [Ru(dpp) ₃]Cl ₂	[1][5]
Molecular Formula	C ₇₂ H ₄₈ N ₆ Ru·2Cl	[1]
Molecular Weight	1169.17 g/mol	[3]
Appearance	Red crystalline solid	
Solubility	Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml). Insoluble in water.	[1][6]

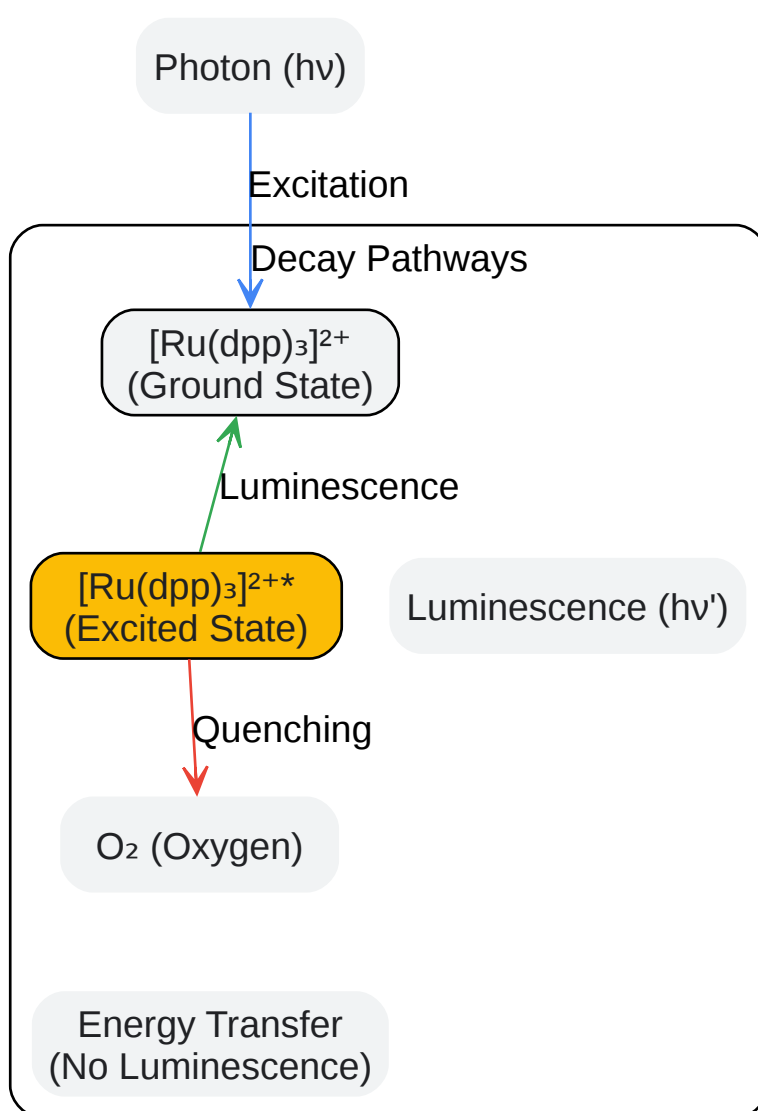
Spectroscopic and Photophysical Properties

The utility of [Ru(dpp)₃]Cl₂ as a probe is rooted in its distinct spectroscopic and photophysical characteristics. The complex absorbs light in the visible range and emits a strong orange-red luminescence. This emission is dynamically quenched by molecular oxygen, allowing for quantitative oxygen measurements based on changes in luminescence intensity or lifetime.[1]

Property	Value	Reference
Absorption Maximum (λ _{max})	455 nm	[1]
Emission Maximum (λ _{max})	613 nm	[1]
Excited State	Metal-to-Ligand Charge Transfer (MLCT)	[7][8]
Luminescence Lifetime	Long-lived, enabling phase fluoremetry measurements.	[9]
Quenching Mechanism	Dynamic quenching by molecular oxygen.	[1]

Core Principle: Luminescence Quenching by Oxygen

The primary mechanism of action for $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$ as an oxygen sensor is based on the principle of dynamic luminescence quenching. Upon excitation by a photon (typically from a blue light source), the ruthenium complex is promoted to an excited triplet state. In the absence of oxygen, this excited state relaxes back to the ground state by emitting a photon, resulting in observable luminescence. However, if molecular oxygen is present, it can collide with the excited complex and accept the energy in a non-radiative process, returning the complex to its ground state without the emission of light. This process reduces the observed luminescence intensity and shortens the luminescence lifetime in a manner that is directly proportional to the oxygen concentration.



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Caption: Mechanism of luminescence quenching of $[\text{Ru}(\text{dpp})_3]^{2+}$ by molecular oxygen.

Experimental Protocols

Synthesis of $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$

A modified microwave-assisted synthesis provides an efficient route to prepare the complex.^[5]

This protocol is adapted from the method of Watts and Crosby.

Materials:

- Ruthenium(III) chloride (RuCl_3)
- 4,7-diphenyl-1,10-phenanthroline
- Ethylene glycol
- Deionized water
- Chloroform
- Saturated sodium chloride solution
- Microwave reactor

Procedure:

- Mix 104 mg of RuCl_3 with 0.25 mL of water and 3 mL of ethylene glycol in a microwave reactor vessel.
- Heat the mixture to 120 °C to dissolve the salt.
- Add 500 mg of 4,7-diphenyl-1,10-phenanthroline to the solution.
- Irradiate the mixture in a microwave reactor for 5 minutes.
- Allow the reaction product to cool to room temperature.
- Mix the cooled product with 30 mL of chloroform.

- Wash the chloroform solution with 40 mL of a saturated sodium chloride solution to purify the product.
- The final product can be isolated from the organic phase.

Microbial Detection in Pharmaceutical Products via Fluorescent Optical Respirometry (FOR)

This protocol outlines the use of $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$ to detect and quantify viable aerobic microorganisms in pharmaceutical products.^{[5][10]} The method relies on the consumption of oxygen by metabolically active microorganisms, which is measured as a change in the sensor's fluorescence.^{[5][11]}

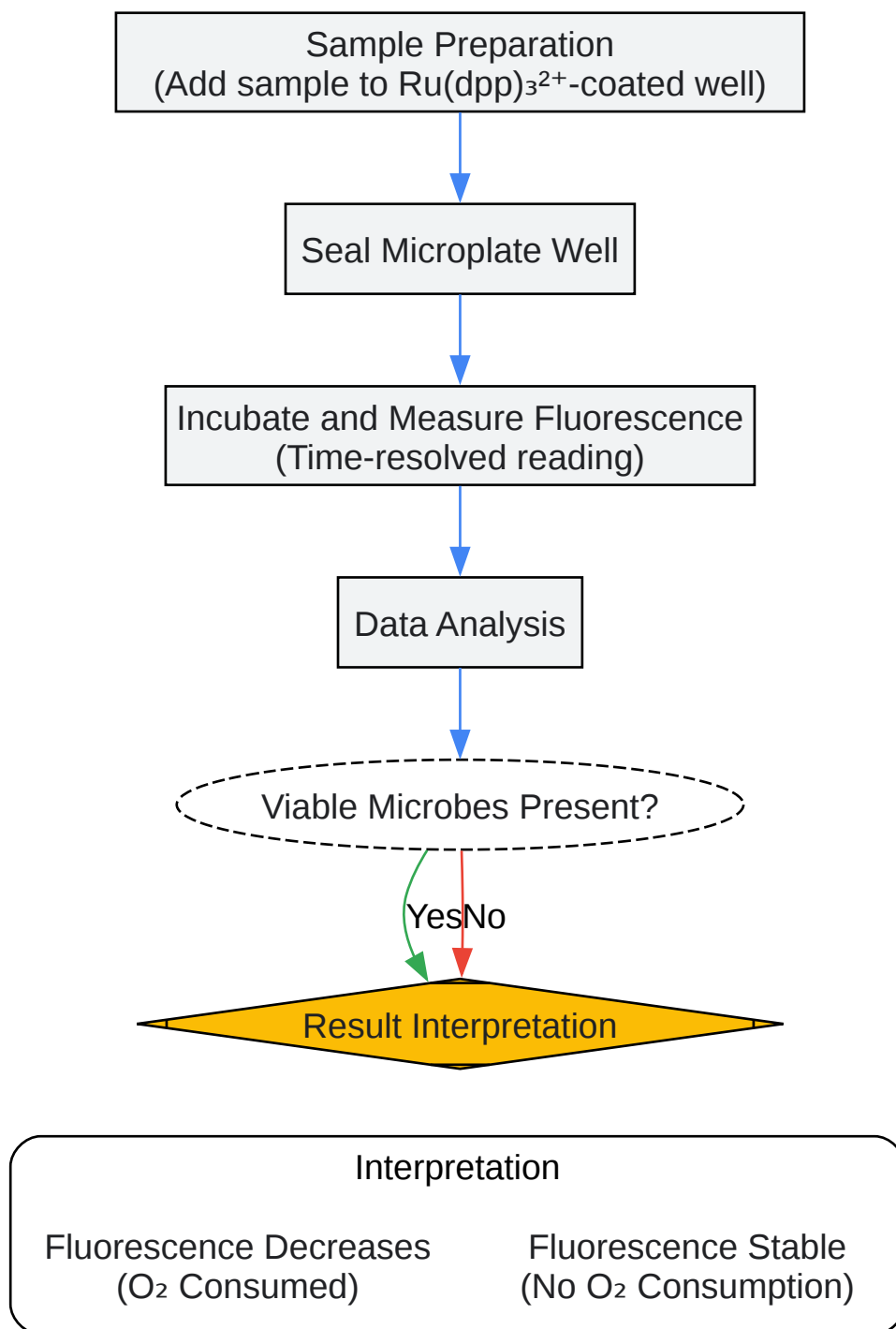
Materials:

- $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$ biosensor-coated 96-well microtiter plates.
- Pharmaceutical product sample (sterile or non-sterile).
- Microbial culture for positive controls.
- Sterile growth medium (e.g., Tryptic Soy Broth).
- Fluorescence plate reader capable of time-resolved measurements.

Procedure:

- Preparation: Add the pharmaceutical product sample to the wells of the $[\text{Ru}(\text{dpp})_3]\text{Cl}_2$ -coated microtiter plate. For non-liquid products, dissolve or suspend them in a suitable sterile diluent.
- Inoculation (for testing antimicrobial properties): For specific tests, inoculate the wells with a known concentration of microorganisms.
- Sealing: Seal the wells to create a closed environment.
- Measurement: Place the microtiter plate in a fluorescence plate reader. Measure the fluorescence intensity in each well at regular intervals.

- Data Analysis: Monitor the fluorescence intensity over time. A decrease in fluorescence indicates oxygen consumption by viable microorganisms. The rate of fluorescence change is proportional to the metabolic rate and number of viable cells.[5]



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Caption: Experimental workflow for microbial detection using FOR with $[\text{Ru}(\text{dpp})_3]^{2+}$.

Applications in Drug Development and Research

The unique properties of **Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride** make it a versatile tool in several areas relevant to drug development and biomedical research.

- **Microbial Contamination Testing:** As detailed in the FOR protocol, the complex allows for rapid, real-time detection of microbial growth in both sterile and non-sterile pharmaceutical products.^[5]^[10] This significantly shortens the time required for quality control testing compared to traditional plating methods.^[11]
- **Antimicrobial Efficacy Studies:** The FOR method can be used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and to study the effects of sub-inhibitory concentrations on microbial metabolism.^[5]
- **Tumor Hypoxia and Tissue Oxygenation:** The probe is used to measure oxygen flux and distribution in tissues.^[1] This is critical in oncology research, as tumor hypoxia is a key factor in cancer progression and resistance to therapy. Imaging oxygen levels can help in evaluating the efficacy of drugs designed to target hypoxic tumor environments.
- **Cellular Metabolism Research:** By measuring oxygen consumption rates, researchers can study cellular respiration and metabolic activity under various conditions, such as after treatment with a developmental drug.
- **Biosensor Development:** The complex is a foundational component in the development of fiber optic and sol-gel-based oxygen sensors for a wide range of biological and chemical applications.^[2]^[12]

Conclusion

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is more than just a chemical compound; it is an enabling technology for researchers and developers. Its high sensitivity to oxygen and robust photophysical properties provide a powerful analytical tool for applications ranging from pharmaceutical quality control to fundamental cancer research. The detailed protocols and understanding of its functional mechanism presented in this guide offer a solid foundation for its effective implementation in the laboratory.

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